molecular formula C5H9O8P-2 B1260532 aldehydo-D-arabinose 5-phosphate(2-)

aldehydo-D-arabinose 5-phosphate(2-)

Cat. No.: B1260532
M. Wt: 228.09 g/mol
InChI Key: PPQRONHOSHZGFQ-WDCZJNDASA-L
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Description

Aldehydo-D-arabinose 5-phosphate(2-) is an organophosphate oxoanion that is the dianion of D-arabinose 5-phosphate arising from deprotonation of both phosphate OH groups;  major species at pH 7.3. It has a role as an Escherichia coli metabolite. It is a conjugate base of an aldehydo-D-arabinose 5-phosphate.

Scientific Research Applications

Role in Bacterial Biosynthesis

  • Escherichia coli YrbH as D-Arabinose 5-Phosphate Isomerase : A gene encoding arabinose 5-phosphate isomerase (API), which interconverts d-ribulose 5-phosphate (Ru5P) and d-arabinose 5-phosphate (A5P), has been identified in Escherichia coli. API is crucial in the biosynthesis of 3-deoxy-d-manno-octulosonate (KDO), found in the lipopolysaccharide layer of most Gram-negative bacteria (Meredith & Woodard, 2003).

  • Inhibition of A5P Isomerase in Bacterial Lipopolysaccharide Biosynthesis : Studies on arabinose 5-phosphate (A5P) isomerase inhibitors reveal potential for stopping bacterial growth or increasing susceptibility to antibiotics or natural defenses. The most effective inhibitor identified was erythronic acid 4-phosphate (Bigham et al., 1984).

Enzymatic Activity and Inhibition

  • D-Phosphoarabinoisomerase in Escherichia coli : An enzyme catalyzing the interconversion of d-arabinose 5-phosphate and d-ribulose 5-phosphate was isolated from Escherichia coli, suggesting its metabolic significance in the utilization of d-arabinosyl nucleosides (Lim & Cohen, 1966).

  • Synthesis of Pyrimidine Nucleosides : Research shows that d-ribose-5-phosphate, d-ribose, and d-arabinose react with cyanamide in aqueous solutions to produce nucleosides, suggesting the role of these compounds in prebiological chemistry (Sanchez & Orgel, 1970).

Medical and Therapeutic Research

  • Mycobacterium Tuberculosis Gene Encoding 5-Phospho-α-D-ribose-1-diphosphate : Studies on this gene in Mycobacterium tuberculosis, which is involved in the synthesis of decaprenylphosphoryl-d-arabinose, provide insights into potential new targets for tuberculosis drugs (Huang et al., 2005).

  • Biosynthesis of D-Arabinose in Mycobacteria : The synthesis of decaprenyl-phospho-arabinose, a donor of d-arabinose in bacteria, and its implications for antimycobacterial therapy are significant, considering d-arabinose is not found in mammalian cells (Wolucka, 2008).

Properties

Molecular Formula

C5H9O8P-2

Molecular Weight

228.09 g/mol

IUPAC Name

[(2R,3R,4S)-2,3,4-trihydroxy-5-oxopentyl] phosphate

InChI

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/p-2/t3-,4-,5+/m1/s1

InChI Key

PPQRONHOSHZGFQ-WDCZJNDASA-L

Isomeric SMILES

C([C@H]([C@H]([C@@H](C=O)O)O)O)OP(=O)([O-])[O-]

SMILES

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-]

Canonical SMILES

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-]

Synonyms

arabinose 5-phosphate
arabinose 5-phosphate, (beta-D)-isomer
arabinose 5-phosphate, di-Li salt
D-A-5-P
D-arabinose 5-phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
aldehydo-D-arabinose 5-phosphate(2-)
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aldehydo-D-arabinose 5-phosphate(2-)
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aldehydo-D-arabinose 5-phosphate(2-)
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aldehydo-D-arabinose 5-phosphate(2-)
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aldehydo-D-arabinose 5-phosphate(2-)
Reactant of Route 6
aldehydo-D-arabinose 5-phosphate(2-)

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